molecular formula C23H13BrN4 B13878645 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile

2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile

Cat. No.: B13878645
M. Wt: 425.3 g/mol
InChI Key: RMXBEQONYZCPJM-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile typically involves multi-step organic reactions. One common approach is the cyclization of ortho-substituted benzylidenehydrazine derivatives, followed by bromination and nitrile formation . The reaction conditions often include the use of solvents like dimethylformamide (DMF) and catalysts such as tetrabutylammonium bromide.

Industrial Production Methods

Industrial production methods for this compound are not well-documented, but they likely involve scalable versions of the laboratory synthesis routes. These methods would need to optimize reaction conditions to ensure high yield and purity while minimizing costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromo group can be replaced by other nucleophiles.

    Cyclization Reactions: The indazole moiety can participate in further cyclization reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.

Common Reagents and Conditions

    Substitution: Reagents like sodium azide or potassium cyanide can be used for nucleophilic substitution.

    Cyclization: Cyclization can be facilitated by acids or bases under controlled temperatures.

    Oxidation/Reduction: Common oxidizing agents include potassium permanganate, while reducing agents might include lithium aluminum hydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzonitriles, while cyclization can lead to more complex polycyclic structures.

Scientific Research Applications

2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action for 2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is not fully understood, but it likely involves interactions with specific molecular targets and pathways. The quinoline and indazole moieties suggest potential binding to enzymes or receptors, influencing biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile is unique due to its combination of a benzonitrile core with both quinoline and indazole moieties

Properties

Molecular Formula

C23H13BrN4

Molecular Weight

425.3 g/mol

IUPAC Name

2-bromo-4-(4-quinolin-3-ylindazol-1-yl)benzonitrile

InChI

InChI=1S/C23H13BrN4/c24-21-11-18(9-8-16(21)12-25)28-23-7-3-5-19(20(23)14-27-28)17-10-15-4-1-2-6-22(15)26-13-17/h1-11,13-14H

InChI Key

RMXBEQONYZCPJM-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=C(C=N2)C3=C4C=NN(C4=CC=C3)C5=CC(=C(C=C5)C#N)Br

Origin of Product

United States

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